(E,E)-allyl sorbate is an organic compound with the molecular formula . It is classified as a flavoring agent and is recognized for its use in food products due to its fruity aroma, reminiscent of pineapple . The compound is a diester formed from sorbic acid and allyl alcohol, and it exists primarily in the (E,E) configuration, which refers to the orientation of the double bonds in its structure.
(E,E)-allyl sorbate can be derived from natural sources or synthesized through various chemical methods. It is commonly found in essential oils and can also be produced synthetically for industrial applications. The compound is listed under the Chemical Abstracts Service with the registry number 7493-75-6 .
The synthesis of (E,E)-allyl sorbate can be achieved through several methods, primarily involving the esterification of sorbic acid with allyl alcohol. A common approach includes:
The reaction conditions, including temperature, pressure, and catalyst type, significantly influence the yield and purity of (E,E)-allyl sorbate. For example, higher temperatures may enhance reaction rates but could also lead to unwanted side reactions.
(E,E)-allyl sorbate can undergo various chemical reactions typical of esters, including:
The reaction kinetics and mechanisms depend on factors such as solvent choice, temperature, and concentration of reactants. For example, hydrolysis typically follows first-order kinetics under acidic conditions.
The mechanism by which (E,E)-allyl sorbate exerts its flavoring properties involves its interaction with olfactory receptors in the human nose. The compound's volatile nature allows it to evaporate easily, facilitating its detection by sensory receptors.
Studies have shown that compounds similar to (E,E)-allyl sorbate activate specific receptor types associated with sweet and fruity scents, contributing to its application in flavoring agents in food products .
(E,E)-allyl sorbate is primarily used as a flavoring agent in food products due to its pleasant aroma. Its applications extend beyond food; it is also utilized in fragrances and cosmetic formulations where fruity notes are desired. Additionally, research into its potential antimicrobial properties has opened avenues for its use in preservation applications within food science .
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